Rh(iii)-catalyzed and alcohol-involved carbenoid C–H insertion into N-phenoxyacetamides using α-diazomalonates†

Chemical Communications Pub Date: 2015-02-05 DOI: 10.1039/C5CC00354G

Abstract

Here we report a new and mild Rh(III)-catalyzed and alcohol-involved carbenoid C–H insertion into N-phenoxyacetamides using α-diazomalonates. This reaction provided a straightforward way for installing both an α-quaternary carbon center and a free-OH moiety into the phenyl ring, thus giving access to useful 2-(2-hydroxyphenyl)-2-alkoxymalonates with good substrate/functional group tolerance.

Graphical abstract: Rh(iii)-catalyzed and alcohol-involved carbenoid C–H insertion into N-phenoxyacetamides using α-diazomalonates
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